methyl {[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate
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Overview
Description
Methyl {[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate is an organic compound with the molecular formula C18H17N3O2S. This compound belongs to the class of triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate typically involves the following steps :
Starting Materials: The synthesis begins with 4-methylaniline, which is converted to N-(4-methylphenyl)hydrazinecarbothioamide.
Acylation: The intermediate is then acylated to form 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide.
Cyclization: This compound undergoes cyclization to yield 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol.
Alkylation: The triazole thiol is then alkylated using methyl bromoacetate in the presence of a base such as cesium carbonate to produce the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl {[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Methyl {[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties, including antimicrobial and anticancer agents.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of methyl {[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity and function. The sulfur atom can also participate in redox reactions, modulating the oxidative state of the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: This compound is a precursor in the synthesis of methyl {[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate and shares similar structural features.
(R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol: Another derivative with a similar triazole core but different functional groups.
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-13-8-10-14(11-9-13)17-19-20-18(24-12-16(22)23-2)21(17)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGJTJOIRYYJIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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